![molecular formula C12H15NO3 B2853419 Ethyl oxo[(1-phenylethyl)amino]acetate CAS No. 333319-62-3](/img/structure/B2853419.png)
Ethyl oxo[(1-phenylethyl)amino]acetate
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Overview
Description
Ethyl oxo[(1-phenylethyl)amino]acetate is a chemical compound with the linear formula C12H15NO3 . It has a molecular weight of 221.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl oxo[(1-phenylethyl)amino]acetate is represented by the formula C12H15NO3 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, Ethyl oxo[(1-phenylethyl)amino]acetate is a valuable intermediate for the synthesis of various pharmaceutical compounds. Its unique structure, featuring both an ester and an amine, allows for the creation of diverse pharmacophores. It can be utilized in the development of novel central nervous system (CNS) agents, cardiovascular drugs, and anti-inflammatory medications .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It can undergo reactions such as reduction, nucleophilic substitution, and coupling reactions to yield a wide range of products. Researchers leverage its reactivity to synthesize new organic compounds with potential applications in drug development and materials science .
Materials Science
Ethyl oxo[(1-phenylethyl)amino]acetate may contribute to the field of materials science by acting as a precursor for the synthesis of novel polymers or coatings. Its incorporation into polymer chains could potentially enhance the properties of materials, such as thermal stability, flexibility, and chemical resistance .
Environmental Science
In environmental science, this compound’s derivatives could be explored for their ability to bind to pollutants or heavy metals, aiding in environmental clean-up efforts. Its chemical structure might be modified to create selective sensors or absorbents for environmental monitoring and remediation .
Pharmacology
Pharmacologically, Ethyl oxo[(1-phenylethyl)amino]acetate could be investigated for its bioactivity. It might serve as a lead compound in the discovery of new drugs with specific mechanisms of action, such as enzyme inhibition or receptor modulation .
Biotechnology
In biotechnology, the compound could be used in enzyme-mediated reactions to produce chiral intermediates, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. Its versatility could also be applied in the development of biosensors or as a substrate in biocatalysis experiments .
Analytical Chemistry
Due to its distinct chemical structure, Ethyl oxo[(1-phenylethyl)amino]acetate can be used as a standard or reference compound in analytical methods like HPLC, NMR, or mass spectrometry. It helps in the quantification and identification of similar compounds in complex mixtures .
Chemical Education
Lastly, this compound can be employed in chemical education as a model to teach various organic chemistry concepts, such as functional group interconversions, stereochemistry, and reaction mechanisms. It provides a practical example that helps students understand theoretical knowledge in a real-world context .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-oxo-2-(1-phenylethylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAFKJXSVRFGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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